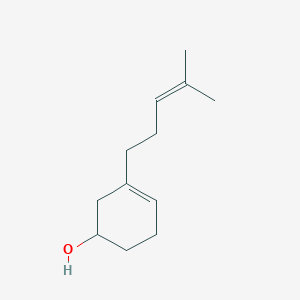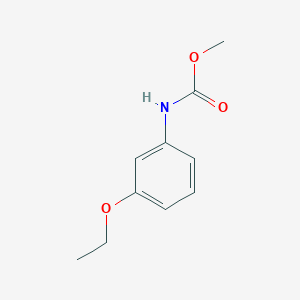
4-Methyl-2-(1-phenylethyl)-6-sulfanylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(1-phenylethyl)-6-sulfanylphenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a phenol group, a methyl group, a phenylethyl group, and a sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1-phenylethyl)-6-sulfanylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 4-methyl-2-sulfanylphenol with 1-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
4-Methyl-2-(1-phenylethyl)-6-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenol group can be reduced to form corresponding alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
科学的研究の応用
4-Methyl-2-(1-phenylethyl)-6-sulfanylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methyl-2-(1-phenylethyl)-6-sulfanylphenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the sulfanyl group can undergo redox reactions. These interactions can modulate biological processes such as oxidative stress and inflammation.
類似化合物との比較
Similar Compounds
4-Methyl-2-(1-phenylethyl)phenol: Lacks the sulfanyl group, resulting in different chemical properties.
2-(1-Phenylethyl)-6-sulfanylphenol: Lacks the methyl group, affecting its reactivity and applications.
4-Methyl-6-sulfanylphenol: Lacks the phenylethyl group, leading to different biological activities.
Uniqueness
4-Methyl-2-(1-phenylethyl)-6-sulfanylphenol is unique due to the presence of all three functional groups (methyl, phenylethyl, and sulfanyl) on the phenol ring
特性
CAS番号 |
114687-64-8 |
|---|---|
分子式 |
C15H16OS |
分子量 |
244.4 g/mol |
IUPAC名 |
4-methyl-2-(1-phenylethyl)-6-sulfanylphenol |
InChI |
InChI=1S/C15H16OS/c1-10-8-13(15(16)14(17)9-10)11(2)12-6-4-3-5-7-12/h3-9,11,16-17H,1-2H3 |
InChIキー |
AQGSQKHTADCMCD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)S)O)C(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14287422.png)
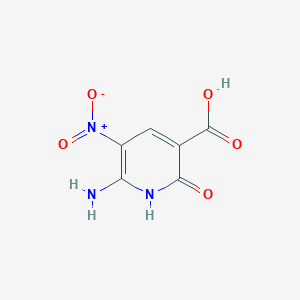
![4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14287437.png)
![4-[2-(4-Methoxyphenyl)ethyl]-4'-pentyl-1,1'-biphenyl](/img/structure/B14287439.png)
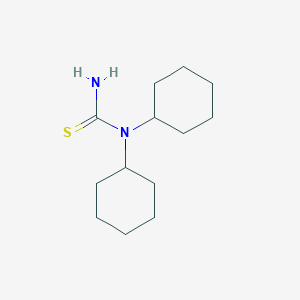
![1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14287452.png)
![2,2'-(Ethene-1,2-diyl)bis[5-(benzylamino)benzene-1-sulfonic acid]](/img/structure/B14287453.png)
![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)
![N-{2-[(4-Oxopent-2-EN-2-YL)amino]ethyl}dodecanamide](/img/structure/B14287469.png)
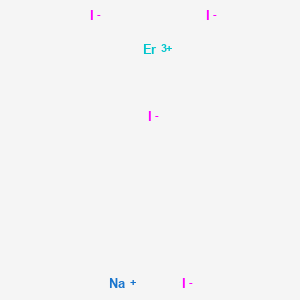
![Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate](/img/structure/B14287476.png)

